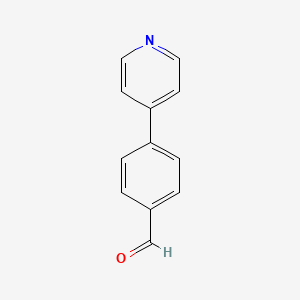
4-(吡啶-4-基)苯甲醛
概述
描述
4-(Pyridin-4-yl)benzaldehyde is a chemical compound that is of significant interest in various fields of chemistry and materials science due to its potential applications in catalysis, synthesis of polymers, and the formation of metal-organic frameworks. The compound features a pyridine ring attached to a benzaldehyde group, which allows it to act as a ligand in coordination chemistry and as a precursor in organic synthesis.
Synthesis Analysis
The synthesis of derivatives of 4-(Pyridin-4-yl)benzaldehyde can be achieved through various methods. For instance, the compound can be used as a starting material in the synthesis of styrylpyridine derivatives, as demonstrated in the preparation of trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde and its isomers . These derivatives were synthesized using a Knoevenagel reaction, which is a condensation reaction typically used to form carbon-carbon double bonds in the presence of a base. Additionally, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde important for small molecule anticancer drugs, was achieved through a multi-step process starting from commercially available terephthalaldehyde .
Molecular Structure Analysis
The molecular structure of derivatives of 4-(Pyridin-4-yl)benzaldehyde has been characterized using various techniques such as X-ray diffraction, which provides detailed information about the crystal structure and geometry of the molecules . The X-ray structures of the styrylpyridine derivatives revealed their space groups and lattice parameters, which are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
4-(Pyridin-4-yl)benzaldehyde and its derivatives are involved in various chemical reactions. For example, the compound can participate in the formation of Schiff bases, which are typically formed by the condensation of an aldehyde with an amine . These Schiff bases can be used as biosorbents for the removal of heavy metals from aqueous environments. Furthermore, the compound is involved in the synthesis of novel complexes with potential applications in luminescence and magnetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Pyridin-4-yl)benzaldehyde derivatives have been studied using spectroscopic methods such as FT-IR, NMR, UV-Vis, and Mass spectroscopy . These studies provide insights into the vibrational modes, electronic transitions, and molecular orbitals of the compounds. Additionally, computational methods such as Density Functional Theory (DFT) have been employed to predict and compare the properties of these compounds with experimental data . Theoretical calculations of molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties have also been performed to further understand the behavior of these molecules .
科学研究应用
1. 抗癌药物合成
4-(吡啶-4-基)苯甲醛是合成小分子抗癌药物中的重要中间体。其衍生物在抗癌药物研究中发挥着重要作用。这种化合物是抗乳腺癌、淋巴瘤和结肠癌治疗的关键中间体(Zhang et al., 2018)。
2. 分子堆积和分子间相互作用
这种化合物用于研究分子结构和光学性质。已经合成并研究了它在多态形式中的作用,影响分子构象和固态性质,这在材料科学中是相关的(Percino et al., 2014)。
3. 配位化学
4-(吡啶-4-基)苯甲醛衍生物用于配位化学,特别是在创建高度共轭的查尔酮化合物和双席夫碱化合物方面。这些化合物被用于它们的质子化、甲基化和银(I)配位化学的研究(Zhang, 2021)。
4. 环境应用
在环境科学中,4-(吡啶-4-基)苯甲醛衍生物已被用于生物吸附剂,用于去除水环境中的重金属。这些化合物显示出处理含有铅等重金属的水具有潜力(Gutha & Munagapati, 2016)。
5. 光物理性质
该化合物的衍生物对于理解分子内电荷转移(ICT)特性和光物理性质至关重要。它们在研究具有潜在电子和光学应用的材料方面起着重要作用(Altinolcek et al., 2021)。
6. 化疗研究
4-(吡啶-4-基)苯甲醛用于合成α-氨基膦酸酯,评估其对各种癌细胞和非癌细胞的抗肿瘤活性。这说明了它在开发新的化疗治疗方法中的作用(Reddy et al., 2012)。
7. 有机光伏和电子学
该化合物在设计和合成新型有机材料,用于光伏和电子学潜在应用中具有重要意义。研究其衍生物为这些领域的新材料开发提供了见解(Prasad et al., 2013)。
8. 光谱学和光化学
4-(吡啶-4-基)苯甲醛在光谱学和光化学中得到研究,特别是在理解不同条件下分子结构动态的过程中,这对于分子机器和电子器件的发展至关重要(Gordillo et al., 2016)。
安全和危害
属性
IUPAC Name |
4-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJXDIYHLGBQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348662 | |
| Record name | 4-(Pyridin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)benzaldehyde | |
CAS RN |
99163-12-9 | |
| Record name | 4-(Pyridin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-4-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




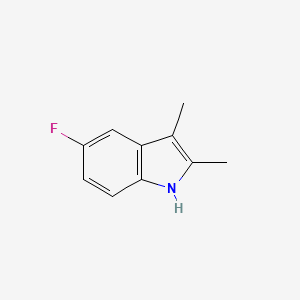

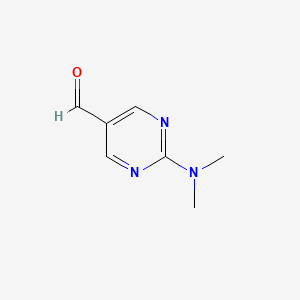

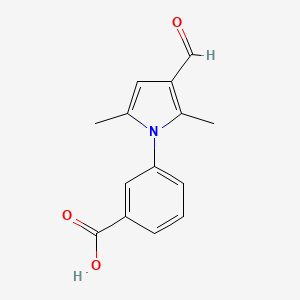
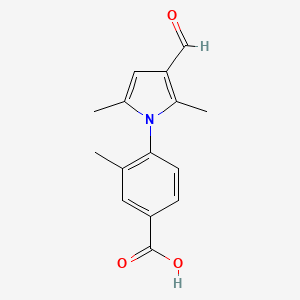
![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)


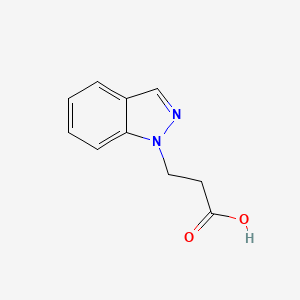
![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)